Cas no 1154624-69-7 (N-(4-Ethylamino-cyclohexyl)-acetamide)

N-(4-Ethylamino-cyclohexyl)-acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethylamino-cyclohexyl)-acetamide
- (1R,4R)-N-(4-Ethylamino-cyclohexyl)-acetamide
- N-(4-(Ethylamino)cyclohexyl)acetamide
- N-((1R,4r)-4-(ethylamino)cyclohexyl)acetamide
- N-(4-ethylaminocyclohexyl)acetamide
- AM90724
- AM102080
- N-[trans-4-(Ethylamino)cyclohexyl]acetamide
- (1R,4R)-N-(4-ethylaminocyclohexyl)acetamide
- N-(4-Ethylamino-cyclohexyl)-acetamide
-
- インチ: 1S/C10H20N2O/c1-3-11-9-4-6-10(7-5-9)12-8(2)13/h9-11H,3-7H2,1-2H3,(H,12,13)
- InChIKey: UQWKQVMEBKASGR-UHFFFAOYSA-N
- ほほえんだ: O=C(C)NC1CCC(CC1)NCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 162
- トポロジー分子極性表面積: 41.1
N-(4-Ethylamino-cyclohexyl)-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778309-1g |
N-(4-(Ethylamino)cyclohexyl)acetamide |
1154624-69-7 | 98% | 1g |
¥37852.00 | 2024-08-09 | |
Fluorochem | 087811-1g |
N-(4-Ethylamino-cyclohexyl)-acetamide |
1154624-69-7 | 1g |
£945.00 | 2022-03-01 |
N-(4-Ethylamino-cyclohexyl)-acetamide 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
N-(4-Ethylamino-cyclohexyl)-acetamideに関する追加情報
Professional Introduction to N-(4-Ethylamino-cyclohexyl)-acetamide (CAS No. 1154624-69-7)
N-(4-Ethylamino-cyclohexyl)-acetamide, a compound with the chemical identifier CAS No. 1154624-69-7, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in drug discovery and molecular medicine. The presence of both an ethylamino-cyclohexyl moiety and an acetamide functional group imparts distinct chemical properties that make it a valuable scaffold for developing novel therapeutic agents.
The structural motif of N-(4-Ethylamino-cyclohexyl)-acetamide consists of a cyclohexyl ring substituted with an ethylamino group at the fourth position, linked to an acetamide moiety. This configuration not only contributes to the compound's solubility and bioavailability but also offers a versatile platform for further chemical modifications. The cyclohexyl ring, known for its stability and flexibility, provides a stable backbone for derivatization, while the ethylamino group introduces basicity and potential hydrogen bonding capabilities. These features are particularly relevant in the design of bioactive molecules targeting specific biological pathways.
In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, particularly in oncology and neurology. N-(4-Ethylamino-cyclohexyl)-acetamide has been explored as a precursor in the synthesis of molecules that interact with complex biological systems. For instance, its structural features have been leveraged in the design of kinase inhibitors, which are crucial in treating various forms of cancer. The ability to fine-tune the compound's pharmacophore through strategic modifications has opened up new avenues for drug development.
One of the most compelling aspects of N-(4-Ethylamino-cyclohexyl)-acetamide is its role in peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. The acetamide group serves as a key pharmacophoric element, enabling interactions with biological targets such as enzymes and receptors. Researchers have utilized this compound as a building block to create peptidomimetic analogs that exhibit improved pharmacokinetic profiles compared to their peptide counterparts.
The synthesis of N-(4-Ethylamino-cyclohexyl)-acetamide involves multi-step organic transformations that highlight the compound's synthetic utility. Advanced techniques such as reductive amination and nucleophilic acylation have been employed to construct the desired framework efficiently. These synthetic strategies not only showcase the compound's versatility but also demonstrate its feasibility for large-scale production, which is essential for preclinical and clinical studies.
Recent advancements in computational chemistry have further enhanced the understanding of N-(4-Ethylamino-cyclohexyl)-acetamide's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to various protein receptors, suggesting its potential as an allosteric modulator or competitive inhibitor. Such insights have guided medicinal chemists in optimizing lead compounds for therapeutic applications.
The pharmacological profile of N-(4-Ethylamino-cyclohexyl)-acetamide has been evaluated through both in vitro and in vivo assays. Preliminary studies indicate that it exhibits promising activity against certain disease models, although further research is needed to fully elucidate its mechanism of action and therapeutic potential. The compound's ability to modulate biological pathways makes it an attractive candidate for investigating novel treatment strategies.
In conclusion, N-(4-Ethylamino-cyclohexyl)-acetamide (CAS No. 1154624-69-7) stands out as a versatile and innovative compound with significant implications in pharmaceutical research and development. Its unique structural features, coupled with its synthetic accessibility and biological activity, position it as a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this compound, its role in advancing medical science is poised to expand further.
1154624-69-7 (N-(4-Ethylamino-cyclohexyl)-acetamide) 関連製品
- 2034473-93-1(N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)
- 7334-51-2(Butanediamide,N1,N1,N4,N4-tetramethyl-)
- 1001754-52-4(4-Amino-4-methyl-piperidine-1-carboxylic acid 9H-fluoren-9-ylmethyl ester)
- 1392219-01-0((4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)
- 898415-59-3(6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 895456-79-8(3-(4-chlorobenzenesulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylpropanamide)
- 1219912-58-9(2-(cyclopentylsulfanyl)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}acetamide)
- 74826-21-4(BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-)
- 1784089-80-0(Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)-)
- 1343191-88-7(ethyl 4-amino-5-phenylpentanoate)



